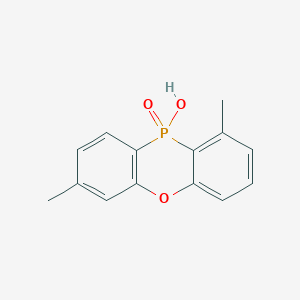
10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a complex organic compound with a unique structure that includes a phosphorus atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenol derivative with a phosphorus trichloride compound, followed by oxidation and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acids are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxy-2-decenoic acid: Known for its presence in royal jelly and its various biological activities.
10-Hydroxy-1,8-diazabicycloundec-7-ene: Used in the production of polyurethane foams and other industrial applications.
Uniqueness
10-Hydroxy-1,7-dimethyl-10H-10lambda~5~-phenoxaphosphinin-10-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89869-21-6 |
|---|---|
Molecular Formula |
C14H13O3P |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
10-hydroxy-1,7-dimethylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C14H13O3P/c1-9-6-7-13-12(8-9)17-11-5-3-4-10(2)14(11)18(13,15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
KFTCDFAGPYDJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)P(=O)(C3=C(C=CC=C3O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


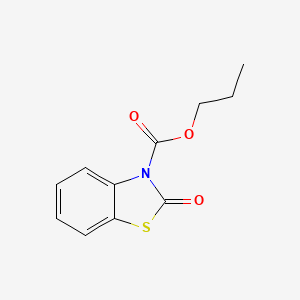
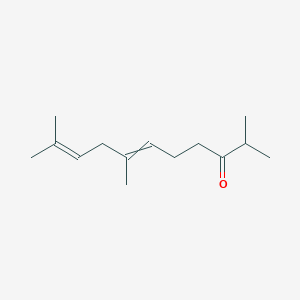
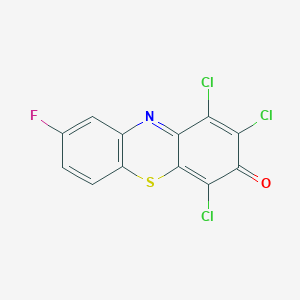
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
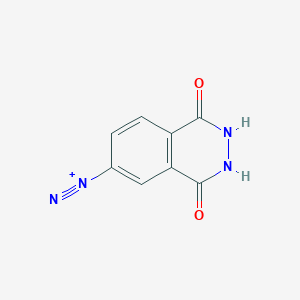
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
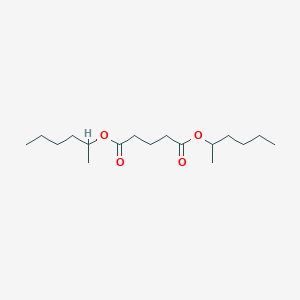
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
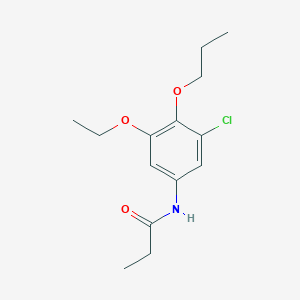
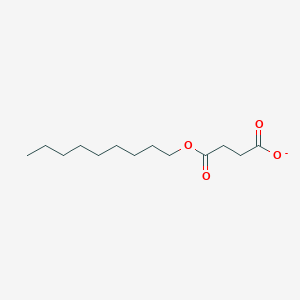
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)


